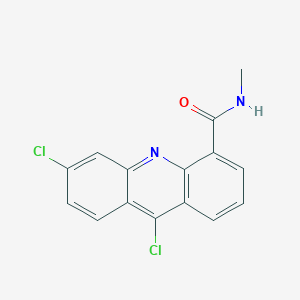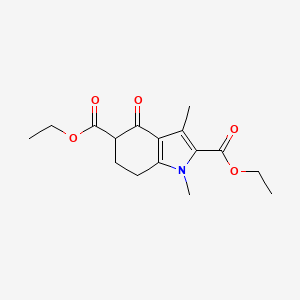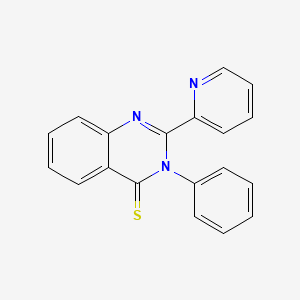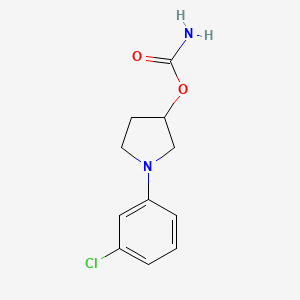
5-(1-(5-((5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-ylidene)methyl)-3-methyl-2H-pyrrol-2-ylidene)ethyl)-4-methyl-3-((trimethylsilyl)oxy)-1H-pyrrol-2-yl nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 5-(1-(5-((5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-ylidene)methyl)-3-methyl-2H-pyrrol-2-ylidene)ethyl)-4-methyl-3-((trimethylsilyl)oxy)-1H-pyrrol-2-yl nicotinate is a complex organic molecule featuring multiple pyrrole rings and a nicotinate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of pyrrole rings and their subsequent functionalization. The key steps typically include:
Formation of Pyrrole Rings: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Functionalization: The pyrrole rings are then functionalized with various substituents, including the trimethylsilyl group and the nicotinate ester. This involves reactions such as silylation and esterification under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
The compound can undergo several types of chemical reactions, including:
Oxidation: The pyrrole rings can be oxidized to form pyrrole oxides.
Reduction: Reduction reactions can convert the pyrrole rings to pyrrolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole oxides, while reduction can produce pyrrolidines.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrrole rings can participate in π-π stacking interactions, while the nicotinate group can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways.
相似化合物的比较
Similar Compounds
5-(1-(5-((5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-ylidene)methyl)-3-methyl-2H-pyrrol-2-ylidene)ethyl)-4-methyl-1H-pyrrol-2-yl nicotinate: Similar structure but lacks the trimethylsilyl group.
5-(1-(5-((5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-ylidene)methyl)-3-methyl-2H-pyrrol-2-ylidene)ethyl)-4-methyl-3-((trimethylsilyl)oxy)-1H-pyrrol-2-yl acetate: Similar structure but with an acetate group instead of nicotinate.
Uniqueness
The presence of the trimethylsilyl group and the nicotinate ester makes this compound unique. These functional groups can impart specific electronic and steric properties, influencing its reactivity and interactions with other molecules.
属性
分子式 |
C31H31N5O3Si |
|---|---|
分子量 |
549.7 g/mol |
IUPAC 名称 |
[(5Z)-4-methyl-5-[1-[3-methyl-5-[(E)-[5-[(Z)-pyrrol-2-ylidenemethyl]pyrrol-2-ylidene]methyl]-1H-pyrrol-2-yl]ethylidene]-3-trimethylsilyloxypyrrol-2-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C31H31N5O3Si/c1-19-15-26(17-25-12-11-24(34-25)16-23-10-8-14-33-23)35-27(19)20(2)28-21(3)29(39-40(4,5)6)30(36-28)38-31(37)22-9-7-13-32-18-22/h7-18,35H,1-6H3/b23-16-,25-17+,28-20- |
InChI 键 |
VUIKKXIIOBBFII-PCDVHCSCSA-N |
手性 SMILES |
CC1=C(NC(=C1)/C=C/2\C=CC(=N2)/C=C\3/C=CC=N3)/C(=C\4/C(=C(C(=N4)OC(=O)C5=CN=CC=C5)O[Si](C)(C)C)C)/C |
规范 SMILES |
CC1=C(NC(=C1)C=C2C=CC(=N2)C=C3C=CC=N3)C(=C4C(=C(C(=N4)OC(=O)C5=CN=CC=C5)O[Si](C)(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dinonyl-](/img/structure/B12910981.png)

![7-[(4-Methoxyphenyl)methyl]-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12910995.png)




![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[3-(1-methylethyl)phenyl]-](/img/structure/B12911017.png)
![1-Methoxy-3-phenylcyclohepta[c]phosphole](/img/structure/B12911025.png)

![2-(2,4-Dimethoxyphenyl)imidazo[1,2-a]pyrazine](/img/structure/B12911029.png)


